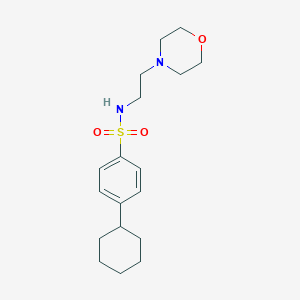

4-cyclohexyl-N-(2-morpholinoethyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-cyclohexyl-N-(2-morpholinoethyl)benzenesulfonamide” is a chemical compound with the molecular formula C18H28N2O3S . It has an average mass of 352.491 Da and a monoisotopic mass of 352.182068 Da .

Molecular Structure Analysis

The molecular structure of “4-cyclohexyl-N-(2-morpholinoethyl)benzenesulfonamide” includes 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . Its polar surface area is 67 Ų, and it has a molar refractivity of 96.3±0.4 cm³ .Chemical Reactions Analysis

The compound “4-cyclohexyl-N-(2-morpholinoethyl)benzenesulfonamide” is known to react with carboxylic acid functionalities in gas-phase ion/ion reactions . The reaction involves the formation of a long-lived complex, which is stabilized by an electrostatic interaction between the fixed charge quaternary ammonium group of the carbodiimide reagent cation and the analyte dianion .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm³, a boiling point of 507.2±60.0 °C at 760 mmHg, and a flash point of 260.6±32.9 °C . It has a molar volume of 302.3±3.0 cm³ and a polarizability of 38.2±0.5 10^-24 cm³ . The compound also has an ACD/LogP of 3.25 and an ACD/LogD (pH 7.4) of 3.12 .作用机制

Target of Action

A similar compound, n-cyclohexyl-n’-(2-(4-morpholinyl)ethyl)carbodiimide, is known to act as a cross-linking reagent . Cross-linking reagents are capable of reacting with and forming bridges between macromolecules, principally side chains of amino acids in proteins .

Mode of Action

Based on its structural similarity to n-cyclohexyl-n’-(2-(4-morpholinyl)ethyl)carbodiimide, it may interact with its targets through the formation of covalent bonds, thereby modifying the structure and function of the target proteins .

Biochemical Pathways

Given its potential role as a cross-linking reagent, it could affect a variety of biochemical pathways by modifying the structure and function of key proteins .

Result of Action

As a potential cross-linking reagent, it could induce structural and functional changes in target proteins, potentially altering cellular processes .

属性

IUPAC Name |

4-cyclohexyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S/c21-24(22,19-10-11-20-12-14-23-15-13-20)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h6-9,16,19H,1-5,10-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBZLNUJLDBCQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCCN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclohexyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]morpholine](/img/structure/B359420.png)

![3,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B359445.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzamide](/img/structure/B359446.png)